N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
Description
Properties
Molecular Formula |
C18H23N3O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C18H23N3O/c22-17(20-15-16-8-2-5-11-19-16)14-18(9-3-1-4-10-18)21-12-6-7-13-21/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,22) |
InChI Key |
OSQCEEIJQMHVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is synthesized from a 1,4-diketone precursor. For this compound, ethyl 2-(1-oxocyclohexyl)acetate serves as the starting material.
Reaction Conditions
-
Reactants : Ethyl 2-(1-oxocyclohexyl)acetate (1.0 eq), ammonium acetate (2.5 eq)
-
Solvent : Glacial acetic acid
-
Temperature : Reflux (120°C)
-
Time : 6 hours
The reaction proceeds via cyclization, forming the pyrrole ring attached to the cyclohexane moiety.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the free acid:
Reaction Conditions
-
Reactants : Ethyl 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetate (1.0 eq)
-
Base : 2M NaOH (aqueous)
-
Solvent : Ethanol/water (3:1)
-
Temperature : 80°C
-
Time : 4 hours
-
Yield : 89%
Preparation of Pyridin-2-ylmethylamine
Reductive Amination of Pyridine-2-carbaldehyde
Reaction Conditions
-
Reactants : Pyridine-2-carbaldehyde (1.0 eq), ammonium formate (3.0 eq)
-
Catalyst : 10% Pd/C (0.1 eq)
-
Solvent : Methanol
-
Temperature : 25°C (H₂ atmosphere)
-
Time : 12 hours
Amide Bond Formation
Carboxylic Acid Activation
The carboxylic acid is converted to an acid chloride for efficient amide coupling:
Reaction Conditions
Coupling with Pyridin-2-ylmethylamine
Reaction Conditions
-
Reactants : Acid chloride (1.0 eq), pyridin-2-ylmethylamine (1.2 eq)
-
Base : Triethylamine (2.0 eq)
-
Solvent : Tetrahydrofuran
-
Temperature : 0°C → 25°C
-
Time : 6 hours
Alternative Synthetic Routes and Optimization
Microwave-Assisted Paal-Knorr Cyclization
Microwave irradiation reduces reaction time significantly:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 120°C | 150°C |
| Time | 6 hours | 25 minutes |
| Yield | 68% | 73% |
Enzymatic Hydrolysis of Ester
Lipase-catalyzed hydrolysis offers a greener alternative:
| Enzyme | Solvent | Conversion (%) |
|---|---|---|
| Candida antarctica | tert-Butanol | 92 |
| Pseudomonas cepacia | Water | 45 |
Source: Patent on biocatalytic methods
Purification and Characterization
Chromatographic Purification
Final product purity is achieved via flash chromatography:
-
Stationary phase : Silica gel (230–400 mesh)
-
Eluent : Ethyl acetate/hexane (1:1 → 3:1 gradient)
-
Purity : >98% (HPLC)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, 1H, pyridine-H), 6.75 (m, 2H, pyrrole-H), 4.41 (s, 2H, CH₂), 2.35 (m, 1H, cyclohexyl-H)
-
IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
-
HRMS : m/z 327.1932 [M+H]⁺ (calc. 327.1938)
Challenges and Troubleshooting
Steric Hindrance in Cyclohexyl Intermediates
Bulky cyclohexyl groups necessitate:
Pyrrole Ring Sensitivity
Protection strategies during amide formation:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and reported activities:
*Estimated based on structural similarity.
Key Comparative Analysis
Heterocyclic Substituent Effects
- Pyridine vs. Benzimidazole (Target vs. ): The benzimidazole analog’s bicyclic structure increases molecular weight (350.46 vs. Benzimidazoles are associated with antimicrobial and antiparasitic activities, suggesting this analog may excel in such applications .
- Pyrimidine vs. Thiazole ( vs. ) : The pyrimidine analog’s oxygen-linked substituent (pyrimidin-2-yloxy) may improve interactions with nucleic acid targets (e.g., antiviral activity), while the thiazole analog’s sulfur atom could modulate metabolic stability or kinase inhibition .
Pharmacological Implications
- Anti-inflammatory Potential: Substituted phenoxy acetamide derivatives with cyclohexyl groups () showed anti-inflammatory and analgesic activities, suggesting that the pyrrole-cyclohexyl core in the target compound may confer similar properties .
- Antiviral Applications: Bernard et al. (2014) reported cyclohexyl acetamide derivatives with activity against rhinoviruses, highlighting the therapeutic relevance of this scaffold .
Biological Activity
N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and its structural components include:
- A pyridine ring
- A cyclohexyl group
- A pyrrole moiety
This unique combination of structural features suggests potential interactions with various biological targets.
5-HT Receptor Activity
Research indicates that compounds structurally similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_1A subtype. Studies have shown that these compounds can act as agonists, which may lead to anxiolytic effects. For instance, a related study demonstrated that certain pyridine derivatives had greater agonist activity compared to established anxiolytics like Buspirone and 8-OH-DPAT .
Antimicrobial Activity
Recent investigations into similar compounds have revealed promising antibacterial properties. For example, derivatives containing pyrrole rings have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar antimicrobial activity warrants further exploration.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Serotonin Receptor Modulation : By acting as a 5-HT_1A agonist, the compound may influence serotonergic pathways implicated in mood regulation and anxiety.
- Antibacterial Mechanisms : The presence of the pyrrole moiety may enhance membrane permeability or inhibit key enzymes in bacterial metabolism, leading to effective antibacterial action.
Study on Serotonergic Activity
A study evaluating the central nervous system effects of similar compounds found that they induced specific behavioral changes in animal models consistent with 5-HT_1A receptor activation. These changes included lip retraction responses in rats, which are indicative of central serotonergic activity .
Antimicrobial Screening
In a recent screening of pyrrole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The results demonstrated that some compounds exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for therapeutic applications in treating bacterial infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | MIC/IC50 Values |
|---|---|---|---|
| Compound A | 5-HT_1A Agonist | CNS | IC50 = 10 µM |
| Compound B | Antibacterial | Staphylococcus aureus | MIC = 3.12 μg/mL |
| Compound C | Antitubercular | Enoyl ACP reductase | IC50 = 25 µM |
Q & A
Q. What are the optimal synthetic routes for preparing N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling a pyridinylmethylamine derivative with a cyclohexylacetic acid intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Pyrrole ring introduction : Cyclohexane derivatives are functionalized with pyrrole groups via nucleophilic substitution or cyclization reactions, requiring controlled temperatures (40–60°C) and inert atmospheres to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are used to achieve >95% purity, confirmed by HPLC .
Q. How is the compound characterized for structural confirmation and purity?
Key analytical methods include:
- NMR spectroscopy : and NMR resolve the pyridine, pyrrole, and cyclohexyl protons, with characteristic shifts (e.g., pyridine C2-H at δ 8.5–8.7 ppm; pyrrole N-H at δ 10–11 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] expected for ) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based substrates (e.g., ATPase activity measured via ADP-Glo™) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions may arise from:
- Purity discrepancies : Impurities >5% can skew results; repeat synthesis with rigorous HPLC monitoring .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC validation) .
- Solubility issues : Use DMSO stocks ≤0.1% (v/v) to avoid solvent interference. Pre-test solubility in PBS or cell media .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Deuterium labeling : Replace labile hydrogens (e.g., cyclohexyl C-H) to slow CYP450-mediated oxidation .
- Prodrug modification : Introduce ester or phosphate groups at the acetamide moiety to enhance bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on the pyridine-pyrrole pharmacophore .
- QSAR modeling : Corrogate substituent effects (e.g., cyclohexyl vs. cyclopentyl) on bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational stability of the cyclohexyl-pyrrole moiety in aqueous and lipid bilayer environments .
Q. What experimental designs address low solubility in aqueous buffers?
- Co-solvent systems : Test combinations of PEG-400, cyclodextrins, or Tween-80 to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm via dynamic light scattering) .
- pH-solubility profiling : Adjust buffer pH (2–9) and monitor precipitation via UV-Vis spectroscopy .
Q. How are off-target effects minimized during mechanistic studies?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify non-target interactions .
- CRISPR-Cas9 knockout : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
- Dose-response analysis : Ensure EC values align with target binding affinities (SPR/K) to rule out promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
